![molecular formula C9H20ClNO B2878604 (2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride CAS No. 2411180-83-9](/img/structure/B2878604.png)
(2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride
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Overview
Description
(2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride, commonly known as TMBP-HCl, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
TMBP-HCl works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be a non-competitive inhibitor of certain enzymes, meaning that it does not bind to the same site as the substrate.
Biochemical and Physiological Effects:
TMBP-HCl has been shown to have various biochemical and physiological effects, depending on the enzyme it inhibits. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Inhibiting this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using TMBP-HCl in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, its use may be limited by its solubility and stability, as well as its potential for off-target effects.
Future Directions
There are several future directions for research on TMBP-HCl. One potential area of study is its potential as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. Finally, the synthesis of analogs of TMBP-HCl may lead to the development of more potent inhibitors with improved solubility and stability.
Synthesis Methods
The synthesis of TMBP-HCl involves the reaction of 2,3-epoxy-1-propanol with tert-butylamine, followed by the addition of methanol and hydrochloric acid. The resulting product is purified through recrystallization to obtain TMBP-HCl in its pure form.
Scientific Research Applications
TMBP-HCl has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and chemical biology. It has been identified as a potential inhibitor of enzymes involved in various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(2R,3R)-2-tert-butyl-3-methoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)8-7(11-4)5-6-10-8;/h7-8,10H,5-6H2,1-4H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXEJKDSYZDJL-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCN1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@@H](CCN1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride |
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